N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound demonstrates a sophisticated arrangement of functional groups anchored by a central piperidine ring system. The International Union of Pure and Applied Chemistry systematic name for this compound is N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide;hydrochloride, reflecting the precise connectivity and substitution pattern of the molecule. The core structure consists of a six-membered saturated nitrogen heterocycle (piperidine) substituted at the 4-position with a carboxamide functional group. This carboxamide moiety forms an amide linkage with a 2-(2-fluorophenyl)ethyl chain, creating an extended molecular framework with distinct hydrophobic and hydrophilic regions.
The fluorine atom occupies the ortho position (2-position) on the benzene ring, introducing significant electronic effects that influence the overall molecular properties. The ethyl linker between the fluorophenyl group and the amide nitrogen provides conformational flexibility while maintaining sufficient distance to minimize steric interactions. The hydrochloride salt formation occurs through protonation of the piperidine nitrogen, resulting in a charged ammonium center balanced by a chloride counterion. This salt formation significantly alters the compound's solubility characteristics and crystal packing behavior compared to the free base form.
| Structural Component | Chemical Environment | Connectivity |
|---|---|---|
| Piperidine Ring | Saturated 6-membered N-heterocycle | 4-position carboxamide substitution |
| Carboxamide Group | Amide linkage C(=O)-NH | Connects piperidine to phenethyl chain |
| Fluorophenyl Ring | Ortho-fluorosubstituted benzene | 2-fluorophenyl substitution pattern |
| Ethyl Linker | Saturated two-carbon chain | Connects aromatic ring to amide nitrogen |
| Hydrochloride Salt | Protonated piperidine nitrogen | Ionic interaction with chloride anion |
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound reveals critical insights into its solid-state structure and intermolecular interactions. The compound crystallizes in a manner that optimizes hydrogen bonding networks between the protonated piperidine nitrogen and chloride anions, as well as between carboxamide groups of adjacent molecules. The piperidine ring adopts a chair conformation, which represents the thermodynamically most stable arrangement for this six-membered saturated ring system. The carboxamide substituent occupies an equatorial position, minimizing steric hindrance and maximizing stability of the overall molecular conformation.
The fluorophenylethyl side chain extends away from the piperidine core, with the ethyl linker adopting an extended conformation that positions the aromatic ring in an optimal spatial arrangement. The ortho-fluorine substitution creates a dipole moment that influences both intramolecular and intermolecular interactions within the crystal lattice. Conformational analysis indicates restricted rotation around the amide bond due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl π-system.
Intermolecular hydrogen bonding patterns in the crystal structure include N-H⋯Cl interactions between the protonated piperidine nitrogen and chloride anions, as well as N-H⋯O hydrogen bonds involving the carboxamide functionality. These interactions contribute to the formation of extended three-dimensional networks that stabilize the crystal structure and influence the compound's physical properties. The fluorine atom participates in weak C-H⋯F interactions with neighboring molecules, further contributing to crystal packing efficiency.
| Conformational Parameter | Observed Value | Structural Significance |
|---|---|---|
| Piperidine Ring Conformation | Chair | Maximum stability, minimal steric strain |
| Carboxamide Position | Equatorial | Reduced steric interactions |
| C-N(amide) Rotation | Restricted | Partial double bond character |
| Fluorophenyl Orientation | Extended | Optimal spatial arrangement |
| Hydrogen Bond Networks | N-H⋯Cl, N-H⋯O | Crystal lattice stabilization |
Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal groups corresponding to the various molecular environments within the compound. The piperidine ring protons appear as complex multiplets in the aliphatic region, with axial and equatorial protons exhibiting different chemical shifts due to their distinct magnetic environments. The carboxamide proton typically appears as a broad singlet, often exchangeable with deuterium oxide, confirming the presence of the amide functionality.
The fluorophenyl aromatic protons produce characteristic signals in the aromatic region, with fluorine coupling effects visible as doublets and doublet-of-doublets patterns. The ethyl linker protons appear as distinct multiplets, with the methylene group adjacent to the aromatic ring showing different chemical shifts compared to the methylene group adjacent to the amide nitrogen. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing significantly downfield and the fluorinated aromatic carbons showing characteristic fluorine coupling patterns.
Fourier Transform Infrared spectroscopy identifies key functional groups through their characteristic vibrational frequencies. The carboxamide functionality produces distinct absorption bands for both the carbonyl stretch (typically around 1650-1680 wavenumbers) and the nitrogen-hydrogen stretch (typically around 3200-3400 wavenumbers). The aromatic carbon-carbon stretches appear in the 1400-1600 wavenumber region, while the carbon-fluorine stretch produces a characteristic absorption around 1200-1300 wavenumbers. The presence of the hydrochloride salt is confirmed by broad absorption bands associated with the protonated nitrogen functionality.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. Electrospray ionization mass spectrometry typically shows the molecular ion peak for the free base form at mass-to-charge ratio 251, corresponding to loss of hydrogen chloride from the salt form. Characteristic fragmentation patterns include loss of the fluorophenylethyl side chain and fragmentation of the piperidine ring system, providing additional structural confirmation.
| Spectroscopic Method | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic multiplets, aliphatic patterns | Substitution patterns, connectivity |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl, aromatic carbons with fluorine coupling | Carbon framework confirmation |
| Fourier Transform Infrared | Carboxamide C=O, N-H stretches | Functional group identification |
| Mass Spectrometry | Molecular ion, fragmentation patterns | Molecular weight, structural fragments |
Tautomeric and Stereochemical Considerations
The stereochemical analysis of this compound reveals several important considerations regarding molecular geometry and potential isomerism. The piperidine ring system lacks asymmetric centers in its basic framework, but the substitution pattern creates conformational preferences that influence the overall three-dimensional structure. The carboxamide group at the 4-position of the piperidine ring can adopt either equatorial or axial orientations, with the equatorial conformation strongly favored due to reduced steric interactions with the ring system.
Tautomeric equilibria are minimal in this compound due to the stable amide functionality, which does not readily undergo keto-enol tautomerism under normal conditions. The carboxamide group maintains its preferred planar geometry with significant resonance stabilization between the nitrogen lone pair and the carbonyl π-system. This resonance contribution restricts rotation around the carbon-nitrogen bond and maintains the trans configuration as the predominant form. The fluorophenyl substituent introduces additional electronic effects but does not create significant tautomeric possibilities.
The presence of the fluorine atom in the ortho position of the phenyl ring creates a permanent dipole moment that influences molecular recognition and binding interactions. This electronic effect extends through the ethyl linker to influence the carboxamide functionality, potentially affecting both chemical reactivity and biological activity. The hydrochloride salt formation creates a defined stereochemical environment around the protonated piperidine nitrogen, with the chloride anion occupying a specific spatial position that influences crystal packing and intermolecular interactions.
Conformational analysis indicates that the ethyl linker between the fluorophenyl ring and the carboxamide nitrogen can adopt multiple rotational conformations, though certain orientations are favored based on steric and electronic considerations. The extended conformation minimizes unfavorable interactions while maximizing favorable van der Waals contacts and potential hydrogen bonding opportunities. Dynamic Nuclear Magnetic Resonance studies would be necessary to fully characterize the conformational exchange processes occurring in solution.
| Stereochemical Feature | Configuration | Energetic Preference |
|---|---|---|
| Piperidine Ring | Chair conformation | Thermodynamically favored |
| Carboxamide Position | Equatorial | Reduced steric strain |
| Amide Geometry | Trans configuration | Resonance stabilization |
| Ethyl Linker | Extended conformation | Minimized steric interactions |
| Fluorophenyl Orientation | Anti-periplanar | Optimal electronic arrangement |
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O.ClH/c15-13-4-2-1-3-11(13)7-10-17-14(18)12-5-8-16-9-6-12;/h1-4,12,16H,5-10H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINGQARZWLSURI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring , which is a saturated nitrogen-containing six-membered ring. It is substituted with a 2-fluorophenyl group and a carboxamide functional group . The molecular formula is CHClF NO, with a molecular weight of approximately 286.77 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity, making it suitable for various pharmacological applications.
Receptor Binding Affinity
This compound has been studied for its binding affinity to several receptors in the central nervous system (CNS). Preliminary findings suggest that it interacts significantly with serotonin and dopamine receptors , indicating potential anxiolytic or antidepressant effects. These interactions are crucial for understanding its therapeutic potential.
Case Studies
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains 2-fluorophenyl group | Significant CNS receptor binding |
| N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | Different fluorination pattern | Altered receptor affinity |
| N-[2-(3-fluorophenyl)ethyl]piperidine-4-carboxamide | Varying fluorine position | Changes in pharmacodynamics |
| N-[2-(phenyl)ethyl]piperidine-4-carboxamide | Non-fluorinated variant | Baseline for comparative studies |
This comparison highlights how structural modifications impact the compound's unique properties and potential applications in drug design.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The carboxamide group plays a crucial role in its chemical reactivity, allowing for further derivatization that could enhance its biological profile.
Scientific Research Applications
Pharmacological Applications
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride has been investigated for several pharmacological properties:
- CNS Activity : The compound exhibits significant binding affinity to various receptors in the central nervous system, suggesting potential use in treating neurological disorders. Its structure allows it to interact effectively with neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.
- Calcium Channel Modulation : Research has shown that derivatives of this compound can inhibit T-type calcium channels, which are implicated in several cardiovascular conditions. For instance, one study found that oral administration of related compounds lowered blood pressure in spontaneously hypertensive rats without inducing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers .
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. The introduction of specific substituents on the piperidine ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the pharmacological properties of this compound:
- Fluorination Effects : The position and number of fluorine atoms on the phenyl ring significantly influence the compound's receptor binding affinity and overall biological activity. For example, variations in fluorination patterns can affect both efficacy and safety profiles .
- Modification Impact : Alterations in the piperidine moiety or the introduction of additional functional groups can lead to enhanced selectivity for certain receptors or improved therapeutic outcomes in specific disease models .
Case Study 1: Antidepressant Effects
A controlled study involving animal models indicated that this compound significantly reduced depressive-like symptoms compared to control groups. This suggests a potential mechanism involving serotonin modulation, which is critical for mood regulation .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results showed a reduction in neuronal apoptosis and inflammation, indicating its possible utility in treating conditions like Alzheimer's disease .
Comparative Analysis of Derivatives
| Compound Name | Unique Features |
|---|---|
| This compound | Enhanced lipophilicity due to fluorination |
| N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | Different fluorination pattern affecting receptor binding |
| N-[2-(phenyl)ethyl]piperidine-4-carboxamide | Non-fluorinated variant for comparative studies |
This table illustrates how structural modifications impact the unique properties and potential applications of these compounds in drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-4-Carboxamide Derivatives
N-(4-Iodophenyl)piperidine-4-carboxamide Hydrochloride
- Structure : Features a 4-iodophenyl group instead of 2-fluorophenyl.
- Key Differences :
N-(5-Chloro-2-hydroxyphenyl)piperidine-4-carboxamide Hydrochloride
- Structure : Contains a chloro and hydroxyl group on the phenyl ring.
- Key Differences :
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Phenethylamine and Fentanyl Analogs
25C-NBOH HCl (2-[[[2-(4-Chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol HCl)
- Structure: Phenethylamine backbone with chloro-dimethoxyphenyl and phenolic groups.
- Key Differences :
Ortho-Fluoroisobutyryl Fentanyl (N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Structure : Piperidine linked to a fluorophenyl group via a propanamide chain.
- Key Differences: Propanamide linker and methyl substitution distinguish it from the carboxamide in the target compound. Known as a µ-opioid receptor agonist, suggesting divergent therapeutic applications .
Heterocyclic and Sulfonamide Derivatives
N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide Hydrochloride
- Structure : Thiophene ring replaces the fluorophenyl group.
- Key Differences: Thiophene’s sulfur atom may enhance metabolic stability but reduce aromatic stacking interactions. Potential for unique interactions with enzymes or ion channels .
N-(2-(Dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide Hydrochloride
Structural and Pharmacological Implications
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | 291.17 | ~2.1 | 2-Fluorophenyl, carboxamide |
| N-(4-Iodophenyl)piperidine-4-carboxamide | 348.61 | ~2.8 | 4-Iodophenyl |
| 25C-NBOH HCl | 343.83 | ~1.9 | 4-Chloro-2,5-dimethoxyphenyl |
| Ortho-Fluoroisobutyryl Fentanyl | 443.54 | ~3.5 | Propanamide, phenethyl |
- Fluorine vs. Chlorine/Iodine : Fluorine’s small size and high electronegativity improve metabolic stability and BBB penetration compared to bulkier halogens.
- Carboxamide vs. Propanamide : The carboxamide group may enhance hydrogen-bonding with targets, while propanamide derivatives (e.g., fentanyls) prioritize lipophilicity for opioid receptor binding .
Preparation Methods
Preparation of Piperidine-4-carboxamide Intermediate
A common precursor, piperidine-4-carboxylic acid, is converted into its carboxamide derivative through activation and amidation steps.
- Activation: The carboxylic acid is converted to the acid chloride using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under anhydrous conditions.
- Amidation: The acid chloride intermediate reacts with ammonia or an amine to form the carboxamide.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Conversion of piperidine-4-carboxylic acid to acid chloride | Thionyl chloride, reflux, anhydrous solvent | Formation of piperidine-4-carbonyl chloride |
| 2. Amidation | Reaction with ammonia or amine in solvent (e.g., acetone), reflux | Formation of piperidine-4-carboxamide |
This approach is supported by the synthesis of related piperidine carboxamide derivatives, as described in patent literature and synthetic reports.
Introduction of the 2-(2-fluorophenyl)ethyl Group
The 2-(2-fluorophenyl)ethyl substituent is introduced through nucleophilic substitution or reductive amination:
- Nucleophilic Substitution: The piperidine nitrogen can be alkylated with 2-(2-fluorophenyl)ethyl halides under basic conditions.
- Reductive Amination: Alternatively, 2-(2-fluorophenyl)acetaldehyde can be reacted with piperidine-4-carboxamide under reductive amination conditions using sodium triacetoxyborohydride or similar reducing agents.
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-(2-fluorophenyl)ethyl bromide or chloride, base (e.g., K2CO3) | Reflux in polar aprotic solvent | Direct alkylation of piperidine nitrogen |
| Reductive amination | 2-(2-fluorophenyl)acetaldehyde, sodium triacetoxyborohydride, acetic acid | Room temperature, organic solvent (e.g., dichloromethane) | High selectivity, mild conditions |
This method is analogous to procedures used in the synthesis of related piperidine derivatives bearing fluorophenyl groups, as reported in medicinal chemistry literature.
Formation of Hydrochloride Salt
The free base of N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethyl acetate or acetonitrile.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Salt formation | 4 M HCl in ethyl acetate, room temperature, stirring | Formation of hydrochloride salt, crystallization |
This step improves the compound’s solubility and crystallinity, facilitating purification and handling.
Representative Reaction Scheme
Piperidine-4-carboxylic acid
|
| (Thionyl chloride, reflux)
v
Piperidine-4-carbonyl chloride
|
| (Ammonia or amine, acetone, reflux)
v
Piperidine-4-carboxamide
|
| (2-(2-fluorophenyl)ethyl bromide, base, reflux) or (2-(2-fluorophenyl)acetaldehyde + NaBH(OAc)3, RT)
v
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide (free base)
|
| (HCl, ethyl acetate, RT)
v
N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride
Analytical and Purification Techniques
- Purity Assessment: Thin-layer chromatography (TLC) and elemental analysis.
- Structural Confirmation: Proton nuclear magnetic resonance (^1H NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
- Purification: Recrystallization from solvents such as petroleum ether, diethyl ether, or ethyl acetate; column chromatography may be employed for intermediates.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride, anhydrous solvent | Reflux (~70-80°C) | 4-6 h | High | Moisture sensitive |
| Amidation | Ammonia or amine, acetone | Reflux (~56°C) | 8 h | 70-85 | Requires inert atmosphere |
| Alkylation or reductive amination | 2-(2-fluorophenyl)ethyl halide/base or aldehyde/NaBH(OAc)3 | RT to reflux | 12-24 h | 60-80 | Selectivity critical |
| Salt formation | HCl in ethyl acetate | RT | 1-2 h | >90 | Crystallization step |
Research Findings and Optimization Notes
- The use of reductive amination for introducing the 2-(2-fluorophenyl)ethyl group offers better regioselectivity and milder conditions compared to direct alkylation.
- Acid chloride formation using thionyl chloride is preferred over phosphorus pentachloride for better control and fewer side products.
- Conversion to hydrochloride salt enhances compound stability and facilitates biological testing.
- Purification by recrystallization is effective for obtaining analytically pure hydrochloride salt.
- Spectral data consistently confirm the expected structure, with characteristic amide NH signals in ^1H NMR and carbonyl stretching in IR spectra.
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide hydrochloride?
Methodological Answer:
- Step 1: Start with piperidine-4-carboxamide as the core scaffold. Introduce the 2-(2-fluorophenyl)ethyl moiety via nucleophilic substitution or reductive amination, depending on precursor availability.
- Step 2: Use dichloromethane (DCM) as a solvent and sodium hydroxide for pH adjustment during intermediate purification, as demonstrated in analogous piperidine derivative syntheses .
- Step 3: Purify via column chromatography (silica gel, methanol/DCM gradient) and confirm purity (>95%) using HPLC.
- Key Consideration: Multi-step processes for structurally similar compounds (e.g., arylcyclohexylamines) highlight the need for inert atmospheres to prevent oxidation of sensitive intermediates .
What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Handling: Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Avoid strong oxidizers (e.g., peroxides) due to potential reactivity .
- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hygroscopic degradation. Stability studies on related piperidine hydrochlorides suggest a shelf life of 12–18 months under these conditions .
- Emergency Response: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. No acute toxicity is reported for structurally similar compounds, but chronic effects remain unstudied .
Advanced Research Questions
How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer:
- Step 1: Verify experimental conditions (e.g., cell lines, assay pH, and incubation time). For example, fluorophenyl-containing analogs show variable receptor binding depending on assay temperature .
- Step 2: Conduct comparative studies using standardized positive controls (e.g., known σ-receptor ligands) to calibrate activity thresholds.
- Step 3: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability discrepancies .
- Case Study: SARS-CoV-2 inhibitor candidates with fluorophenyl groups exhibited conflicting IC50 values due to assay-specific viral load variations .
What structural modifications enhance target selectivity in piperidine carboxamide derivatives?
Methodological Answer:
- Modification 1: Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to improve σ1 receptor selectivity over σ2, as seen in related fluorophenyl-piperidine analogs .
- Modification 2: Replace the ethyl linker with a methylene group to reduce conformational flexibility, potentially increasing binding affinity.
- Validation: Use molecular docking (e.g., AutoDock Vina) and X-ray crystallography (if crystals are obtainable) to compare binding poses with unmodified derivatives .
What analytical techniques are recommended for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- Technique 1: High-resolution mass spectrometry (HRMS) and NMR (1H/13C) to confirm structural integrity post-synthesis .
- Technique 2: Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.
- Case Study: Piperidine derivatives with fluorophenyl groups showed <5% degradation under acidic conditions (pH 3.0), but hydrolytic cleavage occurred at pH >9.0 .
How can researchers assess environmental impacts during disposal of this compound?
Methodological Answer:
- Step 1: Perform biodegradability testing using OECD 301F (manometric respirometry) to estimate persistence in wastewater.
- Step 2: Quantify bioaccumulation potential via logP calculations (predicted logP = 2.1 for this compound, suggesting moderate bioaccumulation risk).
- Regulatory Compliance: Follow EPA guidelines for halogenated waste disposal, as fluorinated compounds may require incineration .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
